5-Fluoro-3-(4-methylphenyl)benzoic acid

Description

Properties

IUPAC Name |

3-fluoro-5-(4-methylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c1-9-2-4-10(5-3-9)11-6-12(14(16)17)8-13(15)7-11/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDZUYMRUEWJEPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=CC(=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80688623 | |

| Record name | 5-Fluoro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80688623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261978-89-5 | |

| Record name | 5-Fluoro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80688623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"5-Fluoro-3-(4-methylphenyl)benzoic acid" synthesis pathway

An In-depth Technical Guide to the Synthesis of 5-Fluoro-3-(4-methylphenyl)benzoic acid

Introduction

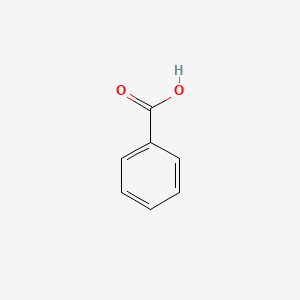

5-Fluoro-3-(4-methylphenyl)benzoic acid is a biaryl carboxylic acid, a structural motif of significant interest in medicinal chemistry and materials science. The presence of the fluorine atom and the biaryl system can profoundly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable building block in drug discovery. This guide provides a detailed examination of a robust and widely applicable synthetic pathway for this compound, focusing on the Suzuki-Miyaura cross-coupling reaction. The content herein is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights.

Strategic Approach: The Suzuki-Miyaura Cross-Coupling

The formation of the carbon-carbon bond between the two aromatic rings is the key transformation in the synthesis of 5-Fluoro-3-(4-methylphenyl)benzoic acid. Among the various methodologies for C(sp²)–C(sp²) bond formation, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its reliability, mild reaction conditions, and broad functional group tolerance.[1][2] This makes it the preferred method for constructing biaryl systems in complex molecule synthesis.[3]

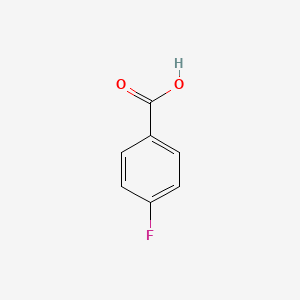

The core of this strategy involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For the synthesis of our target molecule, the most logical disconnection approach identifies 3-bromo-5-fluorobenzoic acid and 4-methylphenylboronic acid as the key starting materials.

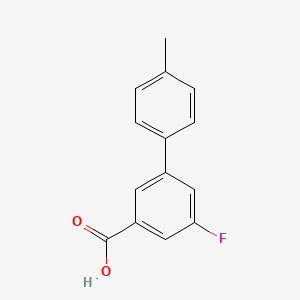

Visualizing the Synthesis Pathway

The following diagram illustrates the synthetic route from the starting materials to the final product via the Suzuki-Miyaura coupling reaction.

Caption: Suzuki-Miyaura synthesis of the target compound.

Experimental Protocol: A Step-by-Step Guide

This protocol is a representative procedure for the Suzuki-Miyaura cross-coupling of 3-bromo-5-fluorobenzoic acid with 4-methylphenylboronic acid.[4] Optimization may be necessary depending on the scale and specific laboratory conditions.

Materials and Reagents:

| Reagent/Material | Role | Typical Molar Eq. |

| 3-Bromo-5-fluorobenzoic acid | Aryl halide starting material | 1.0 |

| 4-Methylphenylboronic acid | Arylboronic acid coupling partner | 1.2 - 1.5 |

| Palladium Catalyst (e.g., Pd(PPh₃)₄) | Catalyst for C-C bond formation | 0.02 - 0.05 |

| Base (e.g., K₂CO₃) | Activates the boronic acid | 2.0 - 3.0 |

| Solvent (e.g., 1,4-Dioxane/Water) | Reaction medium | - |

| Inert Gas (Nitrogen or Argon) | Prevents catalyst oxidation | - |

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-fluorobenzoic acid (1.0 eq.), 4-methylphenylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent (a degassed mixture of 1,4-dioxane and water, typically in a 3:1 to 4:1 ratio). Subsequently, add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 3 mol%).

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Acidify the mixture with 1M HCl to a pH of approximately 2-3. This will protonate the carboxylate to the carboxylic acid and quench any remaining base.

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volume of the aqueous phase).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel to yield the pure 5-Fluoro-3-(4-methylphenyl)benzoic acid.

Causality and Mechanistic Insights

The success of the Suzuki-Miyaura coupling is contingent on a well-understood catalytic cycle.

Sources

- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-Fluoro-3-(4-methylphenyl)benzoic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

5-Fluoro-3-(4-methylphenyl)benzoic acid (CAS No. 1261978-89-5) is a fluorinated biphenyl carboxylic acid.[1][2] This class of compounds holds significant interest for researchers in drug discovery and materials science. The introduction of a fluorine atom can profoundly alter a molecule's physicochemical properties, including its acidity (pKa), lipophilicity (LogP), metabolic stability, and binding interactions with biological targets. The biphenyl scaffold provides a rigid, well-defined three-dimensional structure that is common in pharmacologically active molecules.

This guide provides a comprehensive overview of the core physicochemical properties of 5-Fluoro-3-(4-methylphenyl)benzoic acid. It is intended for researchers, scientists, and drug development professionals, offering not only a summary of predicted properties but also detailed, field-proven methodologies for their empirical determination. The emphasis is on the causal relationships between molecular structure and experimental outcomes, providing a framework for rational drug design and development.

Molecular and Physicochemical Profile

A foundational aspect of any new chemical entity's profile is its fundamental physicochemical data. While specific experimental data for this compound is not widely published, a robust profile can be predicted based on its structure and data from similar compounds. These parameters are critical for predicting a compound's behavior in biological systems and for designing appropriate formulations.

Caption: 2D Structure of 5-Fluoro-3-(4-methylphenyl)benzoic acid.

Table 1: Key Identifiers and Predicted Physicochemical Properties

| Property | Value / Predicted Value | Source / Rationale |

| IUPAC Name | 5-Fluoro-3-(4-methylphenyl)benzoic acid | - |

| Synonym | 5-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carboxylic acid | [3] |

| CAS Number | 1261978-89-5 | [1] |

| Molecular Formula | C₁₄H₁₁FO₂ | [1] |

| Molecular Weight | 230.23 g/mol | [1] |

| Melting Point (°C) | Not available. Estimated >170°C. | Based on similar structures like 3-Fluoro-4-methylbenzoic acid (171-175°C).[4] |

| pKa | ~3.5 - 4.5 (Predicted) | Benzoic acid pKa is ~4.2. Electron-withdrawing fluorine increases acidity. |

| LogP (Octanol/Water) | ~3.6 (Predicted) | Based on computed XLogP3 values for structurally similar isomers.[5][6] |

| Aqueous Solubility | Low (Predicted) | High LogP and crystalline nature suggest poor water solubility. |

| Hydrogen Bond Donors | 1 | Computed from structure (the -OH group).[5][6] |

| Hydrogen Bond Acceptors | 2 | Computed from structure (the two O atoms).[5][6] |

| Rotatable Bonds | 2 | Computed from structure (C-C single bonds).[5][6] |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | Based on values for structurally similar isomers.[5][6] |

Drug-Likeness Assessment: Lipinski's Rule of Five

For orally administered drugs, a key consideration is the molecule's ability to permeate biological membranes and avoid issues with poor absorption. Lipinski's Rule of Five provides a set of guidelines to evaluate the "drug-likeness" of a compound. It predicts that poor absorption or permeation is more likely when a molecule violates more than one of the following criteria:

-

Molecular Weight < 500 Daltons

-

LogP < 5

-

Hydrogen Bond Donors ≤ 5

-

Hydrogen Bond Acceptors ≤ 10

Caption: Evaluation of the target compound against Lipinski's Rule of Five.

Based on the predicted values, 5-Fluoro-3-(4-methylphenyl)benzoic acid complies with all criteria of Lipinski's Rule of Five, suggesting it has a favorable profile for oral bioavailability. This makes it an attractive scaffold for further investigation in drug development programs.

Experimental Methodologies for Physicochemical Characterization

The following section details authoritative, step-by-step protocols for the experimental determination of the most critical physicochemical properties. The choice of method is dictated by the need for accuracy, reproducibility, and relevance to the pharmaceutical sciences.

Determination of Acidity Constant (pKa) by Potentiometric Titration

Causality: The pKa is a measure of a molecule's acidity. For a carboxylic acid, it defines the pH at which the compound exists as a 50:50 mixture of its protonated (neutral) and deprotonated (anionic) forms. This value is paramount as it governs solubility, lipophilicity, and receptor binding, all of which are pH-dependent in a biological system. Potentiometric titration is the gold-standard method due to its precision and direct measurement of pH changes upon addition of a titrant.[1]

Protocol:

-

Calibration: Calibrate a pH meter using standard aqueous buffers at pH 4.0, 7.0, and 10.0 to ensure accurate measurements.[3]

-

Sample Preparation: Prepare a solution of the test compound at a concentration of approximately 1 mM.[3] For compounds with low aqueous solubility, a co-solvent like methanol may be used, but extrapolation to a zero co-solvent state is then required.[1] The ionic strength of the solution should be kept constant, typically using 0.15 M potassium chloride.[3]

-

Inert Atmosphere: Purge the sample solution with nitrogen gas to displace dissolved carbon dioxide, which can interfere with the titration of acidic compounds.[3]

-

Titration: Place the solution in a jacketed vessel on a magnetic stirrer to maintain constant temperature. Immerse the calibrated pH electrode. Titrate the solution with a standardized solution of 0.1 M NaOH, adding small, precise volumes.[3]

-

Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[3][7] This point can be precisely located by calculating the first derivative (ΔpH/ΔV) of the curve; the peak of the derivative curve indicates the equivalence point.

Determination of Lipophilicity (LogP) by the Shake-Flask Method (OECD 107)

Causality: The n-octanol/water partition coefficient (LogP) is the primary measure of a compound's lipophilicity or hydrophobicity. It dictates how a drug will partition between the aqueous and lipid phases of the body, affecting absorption, distribution, metabolism, and excretion (ADME). The shake-flask method is a direct and reliable technique for determining LogP values, particularly for compounds with expected LogP < 4.[6]

Caption: Standard workflow for LogP determination via the shake-flask method.

Protocol:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

-

Test Preparation: Prepare a stock solution of the test compound in the solvent in which it is more soluble. The final concentration should not exceed 0.01 M.

-

Partitioning: In a suitable vessel, combine the pre-saturated n-octanol and water phases in a defined volume ratio. Add a small aliquot of the stock solution. Prepare duplicate samples.[8]

-

Equilibration: Agitate the vessels at a constant temperature (20-25°C) until equilibrium is reached. This can be achieved by shaking for several hours.[9]

-

Phase Separation: Separate the two phases, typically by centrifugation to break any emulsions that may have formed.[8]

-

Quantification: Determine the concentration of the test substance in each phase using a suitable analytical method, such as HPLC-UV.

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[5] The final value should be the average of the duplicate determinations.

Spectroscopic Analysis and Structural Confirmation

Spectroscopic techniques are essential for confirming the identity and structure of the synthesized molecule.

Infrared (IR) Spectroscopy

The IR spectrum of 5-Fluoro-3-(4-methylphenyl)benzoic acid is expected to show several characteristic absorption bands:

-

O-H Stretch: A very broad and strong absorption from ~2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.[2][10]

-

C-H Stretch (Aromatic/Methyl): Sharp peaks just above 3000 cm⁻¹ for the aryl C-H bonds and just below 3000 cm⁻¹ for the methyl C-H bonds.[2]

-

C=O Stretch: A very strong, sharp absorption between 1680 and 1710 cm⁻¹, typical for an aromatic carboxylic acid's carbonyl group.[2][10]

-

C=C Stretch (Aromatic): Medium to strong absorptions in the 1450-1600 cm⁻¹ region.

-

C-O Stretch & O-H Bend: Strong absorptions in the 1210-1320 cm⁻¹ and ~1400 cm⁻¹ regions, respectively, associated with the carboxylic acid group.[2]

-

C-F Stretch: A strong absorption typically found in the 1000-1300 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms.

-

-COOH Proton: A broad singlet, highly deshielded, typically appearing between 10-12 ppm. Its signal may disappear upon shaking the sample with D₂O.[11]

-

Aromatic Protons: A series of multiplets in the 7.0-8.5 ppm range. The specific substitution pattern will lead to complex splitting, but the protons ortho to the electron-withdrawing carboxyl and fluoro groups will be the most deshielded.

-

-CH₃ Proton: A sharp singlet around 2.3-2.5 ppm.

-

-

¹³C NMR: The carbon NMR spectrum reveals the different carbon environments.

-

Carbonyl Carbon (-C=O): A signal in the 165-180 ppm range, which is deshielded but less so than aldehyde or ketone carbonyls.[10][11]

-

Aromatic Carbons: Multiple signals between 120-150 ppm. The carbon attached to the fluorine atom will show a large C-F coupling constant.

-

Methyl Carbon (-CH₃): A signal in the upfield region, typically around 20-25 ppm.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 230, corresponding to the molecular weight of the compound. Aromatic acids typically show a prominent molecular ion peak.[10][11]

-

Key Fragments: Common fragmentation pathways for aromatic carboxylic acids include the loss of -OH (M-17) and the loss of -COOH (M-45), leading to significant peaks at m/z = 213 and m/z = 185, respectively.[10] The biphenyl bond may also cleave, leading to further characteristic fragments.

Conclusion

5-Fluoro-3-(4-methylphenyl)benzoic acid is a compound with significant potential in medicinal chemistry, possessing a molecular framework amenable to creating structurally diverse libraries. Its predicted physicochemical properties, particularly its full compliance with Lipinski's Rule of Five, mark it as a promising starting point for the development of orally bioavailable therapeutics. While experimental data remains to be fully elucidated in public literature, this guide provides the authoritative experimental frameworks necessary for its comprehensive characterization. The robust methodologies for determining pKa and LogP, combined with the principles of spectroscopic analysis, equip researchers with the necessary tools to validate these predictions and confidently advance this molecule in the drug discovery pipeline.

References

-

BIOFOUNT. 1261978-89-5 | 5-Fluoro-3-(4-methylphenyl)benzoic acid. [Online] Available at: [Link]

-

B-Id.com. CAS:5731-10-2, 4- fluoro -4- benzoyl acid. [Online] Available at: [Link]

-

Cheméo. Chemical Properties of 3-Fluoro-5-trifluoromethylbenzoic acid, 3,4-dimethylphenyl ester. [Online] Available at: [Link]

-

PubChem. 3-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid. [Online] Available at: [Link]

-

Kyoto Electronics Manufacturing Co.,Ltd. How should the acid dissociation constant pKa be measured? [Online] Available at: [Link]

- Beynon, J. H., Job, B. E., & Williams, A. E. (1965). Some Decomposition Routes in the Mass Spectra of Aromatic Carboxylic Acids.

- OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1.

-

CP Lab Safety. 5-Fluoro-3-(4-methylphenyl)benzoic acid, 97% Purity. [Online] Available at: [Link]

Sources

- 1. 1261978-89-5|5-Fluoro-3-(4-methylphenyl)benzoic acid|5-Fluoro-3-(4-methylphenyl)benzoic acid|-范德生物科技公司 [39.100.107.131]

- 2. calpaclab.com [calpaclab.com]

- 3. 5731-10-2 | 4'-Fluoro-[1,1'-biphenyl]-4-carboxylic acid | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 3-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid | C14H10F2O2 | CID 103186327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid | C14H10F2O2 | CID 53211136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 4-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid | C14H10F2O2 | CID 53225578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 5-Fluoro-2-(3-methylphenyl)benzoic acid CAS#: 1178051-11-0 [m.chemicalbook.com]

- 11. 3-fluoro-4-[4-oxo-3-pyrrolidin-1-yl-2-[[(1S)-1-[4-(trifluoromethyl)phenyl]ethyl]amino]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carbonyl]benzonitrile | C28H26F4N6O2 | CID 57378808 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Fluoro-3-(4-methylphenyl)benzoic acid

CAS Number: 1261978-89-5

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Fluoro-3-(4-methylphenyl)benzoic acid, a fluorinated biphenyl carboxylic acid of significant interest to researchers and professionals in drug discovery and medicinal chemistry. This document delves into its chemical identity, synthetic pathways, physicochemical properties, and potential applications, with a focus on providing actionable insights for laboratory applications.

Chemical Identity and Physicochemical Properties

5-Fluoro-3-(4-methylphenyl)benzoic acid is a biphenyl derivative characterized by a fluorine atom and a carboxylic acid group on one phenyl ring, and a methyl group on the other. This specific substitution pattern imparts unique electronic and conformational properties that are of interest in the design of bioactive molecules.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1261978-89-5 | [1] |

| Molecular Formula | C₁₄H₁₁FO₂ | [2] |

| Molecular Weight | 230.23 g/mol | [2] |

| IUPAC Name | 5-Fluoro-3-(4-methylphenyl)benzoic acid | - |

| Synonyms | 5-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carboxylic acid | [1] |

| Purity | Typically ≥97% | [3] |

Note: Experimental physical properties such as melting point, boiling point, and solubility for this specific compound are not widely reported in publicly available literature. Researchers should determine these properties experimentally.

Synthesis and Mechanistic Considerations

The synthesis of 5-Fluoro-3-(4-methylphenyl)benzoic acid is most effectively achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl structures. [2]

The logical synthetic approach involves the coupling of two key building blocks: a boronic acid derivative and a halogenated benzoic acid derivative.

Diagram 1: Retrosynthetic Analysis of 5-Fluoro-3-(4-methylphenyl)benzoic acid

Caption: Step-by-step experimental workflow for synthesis.

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask, add 3-bromo-5-fluorobenzoic acid (1 equivalent), (4-methylphenyl)boronic acid (1.1-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).

-

Solvent Addition and Degassing: Add the chosen solvent system. The flask is then subjected to several cycles of vacuum and backfilling with an inert gas to remove oxygen.

-

Reaction: The mixture is heated to the appropriate temperature (typically 80-110 °C) and stirred for the required time (2-24 hours). Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The organic solvent is removed under reduced pressure. The residue is redissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield 5-fluoro-3-(4-methylphenyl)benzoic acid.

Spectroscopic Characterization (Predicted)

While specific experimental spectra for this compound are not readily available in the public domain, predicted ¹H and ¹³C NMR chemical shifts can be estimated based on the analysis of its constituent parts and related structures. [4][5] Predicted ¹H NMR (400 MHz, DMSO-d₆):

-

δ ~13.0 (s, 1H): Carboxylic acid proton.

-

δ 7.2-7.8 (m, 7H): Aromatic protons.

-

δ 2.3 (s, 3H): Methyl group protons.

Predicted ¹³C NMR (100 MHz, DMSO-d₆):

-

δ ~166: Carboxylic acid carbon.

-

δ ~162 (d, J ≈ 245 Hz): Carbon bearing the fluorine atom.

-

δ ~115-145: Aromatic carbons.

-

δ ~21: Methyl carbon.

Note: These are predicted values. Actual experimental values may vary. Researchers should perform their own spectroscopic analysis for confirmation.

Applications in Medicinal Chemistry and Drug Discovery

Fluorinated biphenyl carboxylic acids are a privileged scaffold in medicinal chemistry. The incorporation of fluorine can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties.

Diagram 3: Role of Fluorine in Drug Design

Caption: Key benefits of fluorine in drug molecules.

The strategic placement of a fluorine atom can:

-

Block Metabolic Lability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug candidate. [1]* Modulate Acidity: The electron-withdrawing nature of fluorine can influence the pKa of the carboxylic acid group, which can affect its binding to target proteins and its solubility profile. [6]* Enhance Binding Interactions: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbones, potentially increasing binding affinity. [6]* Improve Pharmacokinetics: The lipophilicity of fluorine can enhance membrane permeability and oral bioavailability. [7] Biphenyl carboxylic acid derivatives have been investigated for a range of therapeutic applications, including as anti-inflammatory agents and anticancer agents. [8]Given these precedents, 5-Fluoro-3-(4-methylphenyl)benzoic acid serves as a valuable building block for the synthesis of novel therapeutic candidates.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 5-Fluoro-3-(4-methylphenyl)benzoic acid. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general safety guidelines for benzoic acid derivatives should be followed.

-

Hazard Statements (General for Benzoic Acids): May be harmful if swallowed, cause skin irritation, and cause serious eye damage. May also cause respiratory irritation. [9]* Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust.

-

Wash hands thoroughly after handling.

-

Researchers should consult the MSDS for closely related compounds and perform a thorough risk assessment before use.

Conclusion

5-Fluoro-3-(4-methylphenyl)benzoic acid is a valuable research chemical with significant potential in the field of medicinal chemistry. Its synthesis via Suzuki-Miyaura coupling provides a reliable route to this and related compounds. The strategic incorporation of fluorine suggests that derivatives of this molecule could exhibit favorable pharmacological properties. As with any novel compound, thorough experimental characterization of its physicochemical properties and biological activity is warranted.

References

-

The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

-

ACS Publications. The Many Roles for Fluorine in Medicinal Chemistry. Available from: [Link]

-

PubMed. Applications of Fluorine in Medicinal Chemistry. Available from: [Link]

-

PubMed. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Available from: [Link]

-

Research Repository UCD. A Convenient Chemical-Microbial Method for Developing Fluorinated Pharmaceuticals. Available from: [Link]

-

NIST. SAFETY DATA SHEET. Available from: [Link]

-

Organic Syntheses. (60.0 g, 283 mmol, 4.50 equiv), and then attached to a gas inlet adapter (90°). The flask and its contents are flame-dried. Available from: [Link]

-

The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. Available from: [Link]

-

Arctom Scientific. CAS NO. 1261978-89-5 | 5-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carboxylic acid. Available from: [Link]

-

MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Available from: [Link])

Sources

- 1. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 2. tcichemicals.com [tcichemicals.com]

- 3. calpaclab.com [calpaclab.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ajgreenchem.com [ajgreenchem.com]

- 9. tsapps.nist.gov [tsapps.nist.gov]

A Technical Guide to the Spectral Analysis of 5-Fluoro-3-(4-methylphenyl)benzoic Acid

This guide provides an in-depth analysis of the expected spectral data for the novel compound 5-Fluoro-3-(4-methylphenyl)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural characterization of this molecule through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of the spectral data is grounded in fundamental principles and supported by comparative analysis with structurally related molecules.

Introduction

5-Fluoro-3-(4-methylphenyl)benzoic acid is a biphenyl carboxylic acid derivative with a fluorine substituent. The unique arrangement of a fluorine atom, a p-tolyl group, and a carboxylic acid on the phenyl ring makes it a compound of interest in medicinal chemistry and materials science. Accurate structural elucidation is paramount for understanding its chemical properties and potential applications. This guide provides a detailed protocol and interpretation of the key analytical techniques used for this purpose.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectral data, the following atom numbering scheme will be used throughout this guide.

Caption: Standardized workflow for NMR sample preparation and data acquisition.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum provides information about the number, environment, and connectivity of hydrogen atoms.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | Singlet (broad) | 1H | COOH |

| ~8.0 | Singlet | 1H | H-2 |

| ~7.8 | Doublet of doublets | 1H | H-6 |

| ~7.6 | Doublet of doublets | 1H | H-4 |

| ~7.5 | Doublet | 2H | H-2', H-6' |

| ~7.3 | Doublet | 2H | H-3', H-5' |

| ~2.4 | Singlet | 3H | CH₃ |

Interpretation:

-

Carboxylic Acid Proton (COOH): A characteristic broad singlet is expected at a downfield chemical shift (around 13.0 ppm) due to the acidic nature of the proton and hydrogen bonding.

-

Aromatic Protons (H-2, H-4, H-6): The protons on the fluorinated benzoic acid ring will exhibit distinct signals. H-2, situated between the carboxylic acid and the tolyl group, is expected to be a singlet. H-6 will likely appear as a doublet of doublets due to coupling with H-4 and the fluorine atom. H-4 is also expected to be a doublet of doublets due to coupling with H-6 and the fluorine atom.

-

Aromatic Protons (H-2', H-3', H-5', H-6'): The protons on the p-tolyl ring will appear as two doublets, characteristic of a para-substituted benzene ring.

-

Methyl Protons (CH₃): A singlet integrating to three protons is expected around 2.4 ppm, which is a typical chemical shift for a methyl group attached to an aromatic ring. [1]

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~170 | COOH |

| ~163 (d, ¹JCF ≈ 250 Hz) | C-5 |

| ~145 | C-3 |

| ~140 | C-4' |

| ~135 | C-1' |

| ~132 | C-1 |

| ~130 | C-2', C-6' |

| ~128 | C-3', C-5' |

| ~125 (d, ³JCF ≈ 8 Hz) | C-6 |

| ~120 (d, ³JCF ≈ 8 Hz) | C-4 |

| ~115 (d, ²JCF ≈ 22 Hz) | C-2 |

| ~21 | CH₃ |

Interpretation:

-

Carbonyl Carbon (COOH): The carboxylic acid carbon will appear at a downfield chemical shift, typically around 170 ppm.

-

Fluorine-Coupled Carbons: The carbon directly attached to the fluorine atom (C-5) will exhibit a large coupling constant (¹JCF) of approximately 250 Hz, appearing as a doublet. The adjacent carbons (C-4 and C-6) and the carbon at the para position (C-2) will show smaller C-F coupling constants. This is a key diagnostic feature for identifying the position of the fluorine substituent. [2]* Aromatic Carbons: The remaining aromatic carbons will appear in the typical range of 115-145 ppm. The chemical shifts will be influenced by the electronic effects of the substituents.

-

Methyl Carbon (CH₃): The methyl carbon will appear at an upfield chemical shift, around 21 ppm. [1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Sample Preparation and Acquisition

Caption: Workflow for acquiring an IR spectrum using an ATR accessory.

Predicted IR Data and Interpretation

| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | Methyl |

| 1710-1680 | C=O stretch | Carboxylic Acid |

| 1600-1450 | C=C stretch | Aromatic |

| 1300-1200 | C-O stretch | Carboxylic Acid |

| 1250-1000 | C-F stretch | Aryl Fluoride |

| 960-900 (broad) | O-H bend | Carboxylic Acid |

Interpretation:

-

O-H Stretch: A very broad absorption band from 3300 to 2500 cm⁻¹ is a hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer. [3][4]* C=O Stretch: A strong, sharp absorption band between 1710 and 1680 cm⁻¹ corresponds to the carbonyl (C=O) stretching vibration of the carboxylic acid. [3][5]* Aromatic C-H and C=C Stretches: Absorptions in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions are indicative of the aromatic rings.

-

C-F Stretch: A strong absorption in the 1250-1000 cm⁻¹ region is characteristic of the C-F stretching vibration.

-

O-H Bend: A broad band in the 960-900 cm⁻¹ region is attributed to the out-of-plane O-H bend of the carboxylic acid dimer.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

Experimental Protocol: MS Sample Preparation and Analysis

Caption: General workflow for mass spectrometry analysis using ESI.

Predicted Mass Spectrometry Data and Interpretation

| Ion | Expected m/z (monoisotopic) |

| [M+H]⁺ | 245.0816 |

| [M-H]⁻ | 243.0660 |

| [M+Na]⁺ | 267.0635 |

Interpretation:

-

Molecular Ion: The molecular formula of 5-Fluoro-3-(4-methylphenyl)benzoic acid is C₁₄H₁₁FO₂. The expected monoisotopic mass is 244.0743 Da.

-

ESI-MS: In electrospray ionization mass spectrometry, the compound is expected to be observed as the protonated molecule [M+H]⁺ in positive ion mode and the deprotonated molecule [M-H]⁻ in negative ion mode. The sodiated adduct [M+Na]⁺ may also be observed.

-

High-Resolution Mass Spectrometry (HRMS): HRMS analysis will provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. The measured mass should be within 5 ppm of the theoretical mass.

-

Fragmentation Pattern: While not detailed here, analysis of the fragmentation pattern in tandem MS (MS/MS) experiments could provide further structural information. Common fragmentation pathways for benzoic acids include the loss of H₂O, CO, and the entire carboxylic acid group.

Conclusion

This technical guide has outlined the expected NMR, IR, and MS spectral data for 5-Fluoro-3-(4-methylphenyl)benzoic acid. The predicted data, based on the analysis of analogous structures and fundamental principles of spectroscopy, provides a comprehensive framework for the structural characterization of this compound. Experimental verification of this data will be crucial for confirming the structure and purity of synthesized 5-Fluoro-3-(4-methylphenyl)benzoic acid and will be a valuable contribution to the chemical sciences.

References

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

- Benchchem. (n.d.). 5-Fluoro-4-methoxy-2-methylbenzoic acid.

- Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid.

- ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations.

- ResearchGate. (n.t.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand.

Sources

- 1. rsc.org [rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

"5-Fluoro-3-(4-methylphenyl)benzoic acid" molecular structure and conformation

An In-Depth Technical Guide to the Molecular Structure and Conformation of 5-Fluoro-3-(4-methylphenyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Substituted Biaryl Scaffold

5-Fluoro-3-(4-methylphenyl)benzoic acid belongs to the biaryl class of compounds, a scaffold of significant interest in medicinal chemistry and materials science. Its structure, featuring two directly connected phenyl rings with specific substitutions, gives rise to unique three-dimensional properties that are critical to its function. Understanding the nuanced details of its molecular geometry and conformational dynamics is paramount for predicting its interactions with biological targets, optimizing its physicochemical properties, and designing next-generation analogues.

This guide provides a comprehensive analysis of the structural and conformational characteristics of 5-Fluoro-3-(4-methylphenyl)benzoic acid. Moving beyond a simple description, we will explore the underlying principles that govern its preferred shape, the experimental and computational methodologies used to elucidate these features, and the implications of its conformation in the context of scientific research and drug development.

Part 1: Molecular Structure Analysis

The foundational structure of 5-Fluoro-3-(4-methylphenyl)benzoic acid is a biphenyl core. This core consists of a benzoic acid ring substituted with a fluorine atom at the 5-position, which is linked at its 3-position to a 4-methylphenyl (p-tolyl) ring. The key to its three-dimensional nature lies in the single C-C bond connecting these two aromatic systems.

While a specific single-crystal X-ray diffraction study for this exact molecule is not publicly available, we can infer its geometric parameters with high confidence from crystallographic data of closely related compounds, such as 3-fluoro-4-methylbenzoic acid and other substituted biaryl systems.[1][2][3][4]

Table 1: Predicted Molecular Geometry of 5-Fluoro-3-(4-methylphenyl)benzoic acid

| Parameter | Atom(s) Involved | Expected Value | Rationale & Authoritative Context |

| Bond Lengths | |||

| Aromatic C-C | Within rings | ~1.39 Å | Standard for benzene rings. |

| Inter-ring C-C | C3 - C1' | ~1.49 Å | Slightly shorter than a typical C-C single bond (~1.54 Å) due to sp²-sp² hybridization. |

| C-F | C5 - F | ~1.36 Å | Typical length for a C(sp²)-F bond. |

| Carboxylic C=O | C(O)OH | ~1.21 Å | Characteristic of a carboxylic acid double bond. |

| Carboxylic C-O | C(O)OH | ~1.31 Å | Characteristic of a carboxylic acid single bond. |

| Bond Angles | |||

| Intra-ring C-C-C | Within rings | ~120° | Ideal angle for sp² hybridized carbons in a hexagonal ring. |

| Ring-COOH | C-C-C(O) | ~120° | Consistent with sp² hybridization. |

Note: These values are estimations based on data from analogous structures and established principles of chemical bonding.

Part 2: Conformational Analysis - The Dihedral Twist

The defining conformational feature of biphenyl compounds is the rotation around the single bond connecting the two aryl rings. This rotation is described by the dihedral angle (or torsion angle) , which is the angle between the planes of the two rings.[5][6]

For 5-Fluoro-3-(4-methylphenyl)benzoic acid, the conformation is a delicate balance of competing factors:

-

Steric Hindrance : Biphenyl itself is not planar in the gas phase, adopting a twisted conformation with a dihedral angle of approximately 45°.[7][8] This twist alleviates the steric repulsion between the hydrogen atoms at the ortho positions (2, 6, 2', and 6'). In the subject molecule, the substituents are located at the meta and para positions, meaning there are no bulky groups in the ortho positions. Therefore, the primary steric interaction remains between the ortho C-H bonds of each ring. This dictates that the molecule will strongly prefer a non-planar (twisted) conformation.

-

Electronic Effects : While π-conjugation between the two rings would favor a planar conformation, the energy penalty from the resulting steric clash of the ortho-hydrogens is significantly greater. Therefore, the electronic stabilization from coplanarity is largely sacrificed.[8]

-

Solid-State Packing : In a crystal lattice, molecules may adopt a conformation that is slightly different from their lowest-energy state in solution or in the gas phase to maximize favorable intermolecular interactions.[9] It is common for biphenyls to be found with smaller dihedral angles in the solid state than in the gas phase.[9]

The carboxylic acid group itself also has a preferred orientation. It tends to be nearly coplanar with its attached benzene ring to maximize electronic conjugation, though slight deviations are common.[4][10]

Caption: Integrated workflow for conformational analysis.

Part 4: Implications for Drug Development and Molecular Design

The three-dimensional shape of a molecule is inextricably linked to its biological activity.

-

Receptor Binding : The specific twisted conformation of 5-Fluoro-3-(4-methylphenyl)benzoic acid defines the spatial relationship between the fluoro-benzoic acid moiety and the tolyl group. This geometry is critical for fitting into the binding pocket of a target protein or enzyme. A planar conformation would present a completely different shape and set of interactions.

-

Atropisomerism : For biaryl compounds with bulky ortho substituents, the barrier to rotation can be high enough to allow for the isolation of stable, non-interconverting enantiomers called atropisomers. [7]While 5-Fluoro-3-(4-methylphenyl)benzoic acid lacks ortho substituents and is therefore expected to have a low rotational barrier and exist as a rapidly equilibrating mixture of conformers, understanding this principle is vital. Introducing ortho groups to this scaffold could lock it into a specific conformation, potentially leading to a dramatic increase in potency and selectivity for a biological target. [11]* Physicochemical Properties : The non-planar structure disrupts crystal packing compared to a flat analogue, which can influence properties like melting point and solubility. The degree of twist also affects the molecule's overall polarity and surface area, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.

Conclusion

5-Fluoro-3-(4-methylphenyl)benzoic acid is fundamentally a non-planar molecule, characterized by a twisted conformation about the central biaryl bond. This twist, driven by the need to minimize steric repulsion between the ortho-hydrogens of the two rings, is the dominant feature of its three-dimensional structure. While the precise dihedral angle may vary between the solid, solution, and gas phases, the preference for a non-planar geometry is unequivocal. A comprehensive characterization, leveraging the strengths of X-ray diffraction, NMR spectroscopy, and computational modeling, is essential for any research program that utilizes this scaffold. For scientists in drug discovery, controlling and understanding this conformational preference is a key strategy for optimizing molecular interactions and developing compounds with superior therapeutic profiles.

References

- CAS Common Chemistry. (n.d.). 3′-Chloro-6-fluoro-2′-methyl[1,1′-biphenyl]-3-carboxylic acid.

-

Abbina, S., et al. (2007). Structure, Conformation, Stereodynamics, Dimer Formation, and Absolute Configuration of Axially Chiral Atropisomers of Hindered Biphenyl Carbinols. The Journal of Organic Chemistry. [Link]

- ChemicalBook. (n.d.). 3-(3-Chloro-2-methylphenyl)-4-fluorobenzoic acid.

- abcr Gute Chemie. (n.d.). AB327952 | CAS 1261901-33-0.

-

Seo, P. J., et al. (n.d.). 5-Fluoro-3-(4-fluorophenylsulfonyl)-2-methyl-1-benzofuran. National Institutes of Health. [Link]

-

Ferguson, G., et al. (n.d.). 3-Acetylbenzoic acid. National Institutes of Health. [Link]

-

PubChem. (n.d.). 5-Fluoro-3-(2-fluoro-3-trifluoromethylphenyl)benzoic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Conformations of Biphenyls. [Link]

-

Seo, P. J., et al. (n.d.). 5-Fluoro-2-(4-fluorophenyl)-7-methyl-3-phenylsulfinyl-1-benzofuran. National Institutes of Health. [Link]

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

-

PubChem. (2026). 2-Fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid. Retrieved from [Link]

-

PubChem. (2026). 3-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid. Retrieved from [Link]

-

Seo, P. J., et al. (n.d.). 5-Fluoro-3-(3-fluorophenylsulfonyl)-2-methyl-1-benzofuran. National Institutes of Health. [Link]

-

Rzepa, H. (2010). Conformational analysis of biphenyls: an upside-down view. Henry Rzepa's Blog. [Link]

- Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.

- Google Patents. (n.d.). WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl).

-

Wikipedia. (n.d.). Dihedral angle. Retrieved from [Link]

- ResearchGate. (n.d.). Average dihedral changing for aromatic carboxylic acid derivatives.

-

Slideshare. (n.d.). Conformation of biphenyl compounds (Atropisomerism). Retrieved from [Link]

-

Batsanov, A. S. (2004). 3-Fluoro-4-methylbenzoic acid. ResearchGate. [Link]

-

PubChem. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzoic acid. Retrieved from [Link]

-

Brock, C. P., & Dunitz, J. D. (n.d.). Biphenyl conformations. ResearchGate. [Link]

-

Cheméo. (n.d.). Chemical Properties of 3-Fluoro-5-trifluoromethylbenzoic acid, 3,4-dimethylphenyl ester. Retrieved from [Link]

- Google Patents. (n.d.). CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.

-

Seo, P. J., et al. (n.d.). 5-Fluoro-3-(4-fluorophenylsulfinyl)-2-methyl-1-benzofuran. National Institutes of Health. [Link]

-

University of Illinois. (2019). CHEM 245 - Dihedral angles. Retrieved from [Link]

-

Choi, H. D., et al. (n.d.). 5-Fluoro-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran. National Institutes of Health. [Link]

-

ResearchGate. (n.d.). 5-Fluoro-2-(4-fluorophenyl)-7-methyl-3-phenylsulfinyl-1-benzofuran. Retrieved from [Link]

-

Saskatchewan Open Educational Resources. (n.d.). 3.3. Dihedral/Torsion Angles. Retrieved from [Link]

-

American Custom Chemicals Corporation. (n.d.). 5-Fluoro-3-(4-methylphenyl)benzoic acid, 97% Purity, C14H11FO2, 10 grams. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Product List. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [https://www.docbrown.info/page06/OrgSpec/ benzoicacidHNMR.htm]([Link] benzoicacidHNMR.htm)

Sources

- 1. 5-Fluoro-3-(4-fluorophenylsulfonyl)-2-methyl-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Fluoro-2-(4-fluorophenyl)-7-methyl-3-phenylsulfinyl-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Fluoro-3-(3-fluorophenylsulfonyl)-2-methyl-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dihedral angle - Wikipedia [en.wikipedia.org]

- 6. 3.3. Dihedral/Torsion Angles – Introduction to Organic Chemistry [saskoer.ca]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Conformational analysis of biphenyls: an upside-down view - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. 3-Acetylbenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Solubility of 5-Fluoro-3-(4-methylphenyl)benzoic Acid in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle, from early-stage discovery and formulation to its ultimate bioavailability and therapeutic efficacy. This technical guide provides a comprehensive framework for understanding and determining the solubility of 5-Fluoro-3-(4-methylphenyl)benzoic acid, a novel biphenyl carboxylic acid derivative. In the absence of extensive public data for this specific new chemical entity (NCE), this document synthesizes foundational principles of solubility, predictive analysis based on molecular structure, and data from structurally analogous compounds. Furthermore, it presents a detailed, field-proven experimental protocol for accurate solubility determination. This guide is intended for researchers, chemists, and formulation scientists in the pharmaceutical and chemical industries, offering both theoretical insights and practical, actionable methodologies.

Introduction: The Critical Role of Solubility in Drug Development

In the field of drug discovery and development, the journey of a new chemical entity (NCE) from a promising hit to a viable therapeutic agent is fraught with challenges. Among the most fundamental of these is solubility. Poor solubility can lead to inadequate drug absorption, low bioavailability, and ultimately, the failure of an otherwise potent compound.[1] Therefore, a thorough understanding and characterization of a compound's solubility profile in various solvent systems is not merely a routine task but a cornerstone of a successful development program.[2][3]

This guide focuses on 5-Fluoro-3-(4-methylphenyl)benzoic acid , a compound featuring a biphenyl core, a carboxylic acid group, and a fluorine substituent. This combination of functional groups presents a unique and interesting case for solubility analysis, balancing lipophilic aromatic regions with a polar, ionizable group. Understanding its behavior in a range of organic solvents is essential for:

-

Reaction Chemistry: Selecting appropriate solvents for synthesis and purification, such as recrystallization.

-

Preclinical Formulation: Developing suitable vehicles for in vitro and in vivo testing.[3][4]

-

Analytical Method Development: Choosing mobile phases for chromatographic analysis and purification.

-

Final Dosage Form Development: Informing strategies for formulation to ensure adequate drug concentration and stability.[2]

This document will first explore the theoretical principles governing the solubility of this molecule, then present a robust experimental workflow for its determination.

Physicochemical Properties and Theoretical Solubility Considerations

As specific experimental data for 5-Fluoro-3-(4-methylphenyl)benzoic acid is not publicly available, we can predict its behavior by analyzing its structure and the computed properties of a close structural isomer, 4-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid.

Molecular Structure Analysis

The structure of 5-Fluoro-3-(4-methylphenyl)benzoic acid incorporates several key features that dictate its solubility:

-

Biphenyl Core: The two connected phenyl rings form a large, nonpolar, and rigid backbone. This region is hydrophobic and will favor interactions with nonpolar solvents through van der Waals forces.

-

Carboxylic Acid Group (-COOH): This is a highly polar functional group. It can act as both a hydrogen bond donor (from the -OH) and a hydrogen bond acceptor (at the C=O oxygen).[5][6][7] This group is the primary driver for solubility in polar solvents. Furthermore, its acidic nature (pKa ~4-5) means its ionization state is pH-dependent, a critical factor in aqueous solubility but less so in unbuffered organic solvents.

-

Fluorine Substituent (-F): Fluorine is highly electronegative, creating a strong C-F dipole. However, its small size and the fact that it is a poor hydrogen bond acceptor mean its contribution to polarity is complex. It can increase the polarity of the C-H bond it replaces but also contributes to the molecule's overall lipophilicity.

-

Methyl Group (-CH₃): This is a small, nonpolar, and electron-donating group that adds to the lipophilic character of the molecule.

Predicted Physicochemical Properties

The following table summarizes key computed physicochemical properties for a close structural isomer, 4-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid (PubChem CID: 53225578), which serve as a reliable proxy for our target molecule.[8]

| Property | Predicted Value | Implication for Solubility |

| Molecular Weight | 248.22 g/mol | Larger molecules can be more difficult for solvent molecules to surround, potentially decreasing solubility.[9][10] |

| XLogP3 | 3.6 | This positive value indicates a significant degree of lipophilicity ("fat-loving"), suggesting a preference for nonpolar over polar solvents.[8] |

| Hydrogen Bond Donor Count | 1 (from -COOH) | The ability to donate a hydrogen bond is crucial for solubility in protic polar solvents like alcohols.[8] |

| Hydrogen Bond Acceptor Count | 2 (from C=O and -OH) | The ability to accept hydrogen bonds allows for interaction with a broader range of polar solvents, including aprotic ones.[8] |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | This moderate TPSA value, contributed by the carboxylic acid group, suggests the molecule has polar character but is dominated by its nonpolar regions. |

The "Like Dissolves Like" Principle

The guiding principle of solubility is that "like dissolves like."[3][11][12][13] This means that substances with similar intermolecular forces and polarities tend to be soluble in one another.[2][4][14][15][16][17]

-

Polar Solvents (e.g., Methanol, Ethanol, DMSO): These solvents will primarily interact with the polar carboxylic acid group of the molecule through dipole-dipole interactions and hydrogen bonding.[18][19] The large nonpolar biphenyl portion of the molecule will resist dissolution in highly polar solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents will interact favorably with the biphenyl and methyl-substituted phenyl rings via London dispersion forces. However, they cannot effectively solvate the highly polar carboxylic acid group, which will limit solubility.

-

Intermediate Polarity Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents offer a balance. They have enough polarity to interact with the carboxylic acid group but also have nonpolar character to solvate the aromatic backbone. It is predicted that 5-Fluoro-3-(4-methylphenyl)benzoic acid will exhibit its highest solubility in such solvents.

Insights from Structurally Similar Compounds

-

4-Fluorobenzoic Acid: This compound is reported to be soluble in alcohols, ether, and hot water, but only slightly soluble in cold water.[20] This highlights the critical role of the carboxylic acid group in driving solubility in polar media.

-

4-Biphenylcarboxylic Acid: This compound is described as sparingly soluble in water but soluble in organic solvents like ethanol and acetone.[6] A detailed study showed its solubility increases with temperature and follows the trend: ethyl acetate > alcohols > benzene. This strongly suggests that our target compound, with its similar biphenyl core, will also be readily soluble in esters and alcohols.

Predictive Solubility Profile

Based on the theoretical analysis, the following qualitative solubility profile for 5-Fluoro-3-(4-methylphenyl)benzoic acid can be predicted:

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderate to High | Strong hydrogen bonding with the carboxylic acid group. |

| Polar Aprotic | Acetone, DMSO, Ethyl Acetate | High | Good balance of polarity to solvate the -COOH group and nonpolar character to solvate the biphenyl core. |

| Nonpolar Aromatic | Toluene | Low to Moderate | Favorable interactions with the aromatic rings but poor solvation of the carboxylic acid. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Very Low / Insoluble | Strong solute-solute interactions (via -COOH dimerization) are much stronger than solute-solvent interactions. |

| Chlorinated | Dichloromethane (DCM) | Moderate | Intermediate polarity allows for solvation of both parts of the molecule. |

Experimental Protocol for Equilibrium Solubility Determination

To move from prediction to definitive data, a robust experimental protocol is required. The Shake-Flask Method is the gold-standard for determining equilibrium solubility and is highly recommended. This method measures the saturation concentration of a compound in a specific solvent at a controlled temperature.

Workflow Overview

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Step-by-Step Methodology

Objective: To determine the concentration (e.g., in mg/mL or mol/L) of 5-Fluoro-3-(4-methylphenyl)benzoic acid that constitutes a saturated solution in a given organic solvent at a specified temperature.

Materials:

-

5-Fluoro-3-(4-methylphenyl)benzoic acid (solid, high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

2-4 mL glass vials with screw caps

-

Analytical balance

-

Calibrated positive displacement pipettes or gas-tight syringes

-

Orbital shaker or rotator within a temperature-controlled incubator

-

Syringes (1 mL)

-

Syringe filters (e.g., 0.22 µm PTFE, chosen for solvent compatibility)

-

Autosampler vials for HPLC analysis

-

Validated HPLC-UV system

Procedure:

-

Preparation:

-

Add an excess amount of solid 5-Fluoro-3-(4-methylphenyl)benzoic acid to a glass vial. "Excess" means enough solid will visibly remain undissolved at equilibrium (e.g., 5-10 mg).

-

Accurately dispense a known volume of the chosen solvent (e.g., 1.0 mL) into the vial.

-

Securely cap the vial. Prepare each solvent condition in triplicate for statistical validity.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed.

-

Allow the samples to equilibrate for a sufficient period. For NCEs, 24 to 48 hours is typically required to ensure equilibrium is reached.

-

Causality Check: This long incubation ensures that the system reaches a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. Shorter times might only yield a kinetic solubility value, which can be misleading.[3]

-

-

Sample Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle by gravity for 15-30 minutes.

-

Carefully draw the supernatant (the clear liquid above the solid) into a syringe.

-

Attach a chemically resistant syringe filter (e.g., PTFE for most organic solvents) to the syringe.

-

Dispense the first few drops to waste to saturate the filter membrane, then filter the remaining solution directly into a clean, pre-labeled HPLC vial.

-

Self-Validation Step: The filtration step is critical to separate the dissolved solute from any undissolved microparticles, which would otherwise lead to an overestimation of solubility. The use of a 0.22 µm filter is a standard practice.

-

-

Analysis and Quantification:

-

Accurately dilute the filtered sample with a suitable solvent (typically the HPLC mobile phase) to bring its concentration within the linear range of the calibration curve.

-

Prepare a set of calibration standards of the compound with known concentrations.

-

Analyze the standards and the diluted samples using a validated HPLC-UV method.

-

Calculate the concentration of the original, undiluted sample by applying the dilution factor to the concentration determined from the calibration curve.

-

Conclusion and Future Outlook

While direct experimental data for 5-Fluoro-3-(4-methylphenyl)benzoic acid remains to be published, a robust and scientifically sound solubility profile can be predicted through a systematic analysis of its molecular structure and comparison with analogous compounds. The molecule's combination of a large, lipophilic biphenyl core and a polar, hydrogen-bonding carboxylic acid group suggests it will exhibit the highest solubility in solvents of intermediate polarity, such as ethyl acetate and acetone, with moderate solubility in polar protic solvents like alcohols.

For drug development professionals, these predictions provide a crucial starting point for solvent selection in synthesis, purification, and early-stage formulation. However, prediction must always be followed by empirical verification. The detailed shake-flask protocol provided in this guide offers a reliable, gold-standard method for obtaining precise equilibrium solubility data. Generating this data is an indispensable step in mitigating risks associated with poor solubility and ensuring the smooth progression of this promising compound through the development pipeline.

References

-

Homework.Study.com. How does polarity affect solubility? Homework.Study.com. Available at: [Link].

-

Allen. Hydrogen Bonding-Formation, Types, Conditions and Properties. Allen Career Institute. Available at: [Link].

-

askIITians. How do hydrogen bonds affect solubility? askIITians. Published August 18, 2025. Available at: [Link].

-

Brainly. [FREE] How does hydrogen bonding affect solubility? Brainly.com. Published May 8, 2023. Available at: [Link].

-

Chemistry LibreTexts. Solubility and Factors Affecting Solubility. Published January 29, 2023. Available at: [Link].

-

Vedantu. How do hydrogen bonds affect solubility class 11 chemistry CBSE. Vedantu. Available at: [Link].

-

Journal of Pharmaceutical Research International. The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. Published April 5, 2025. Available at: [Link].

-

YouTube. How Does Solvent Polarity Impact Compound Solubility? Published December 17, 2025. Available at: [Link].

-

Labclinics. Solubility factors when choosing a solvent. Published November 16, 2020. Available at: [Link].

-

Thermo Scientific Alfa Aesar. 4-Fluorobenzoic acid, 98% 25 g | Buy Online. Available at: [Link].

-

PubChem. 2-Fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid | C14H10F2O2. National Center for Biotechnology Information. Accessed January 16, 2026. Available at: [Link].

-

Khan Academy. Solubility and intermolecular forces. Available at: [Link].

-

Chemistry Steps. Solubility of Organic Compounds. Available at: [Link].

-

YouTube. 38: Using "like dissolves like" to predict solubility. Published November 16, 2020. Available at: [Link].

-

YouTube. What Is The 'Like Dissolves Like' Principle? Published December 18, 2025. Available at: [Link].

-

YouTube. Principles of Solubility in Organic Chemistry with Nadia Korovina. Published September 7, 2020. Available at: [Link].

-

University of Calgary. Solubility of Organic Compounds. Published August 31, 2023. Available at: [Link].

-

PubChem. 4-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid | C14H10F2O2. National Center for Biotechnology Information. Accessed January 16, 2026. Available at: [Link].

-

YouTube. What Does "Like Dissolves Like" Mean? Published December 5, 2025. Available at: [Link].

-

YouTube. How Is The "Like Dissolves Like" Principle Defined? Published December 5, 2025. Available at: [Link].

-

International Journal of Pharmaceutical and Chemical Sciences. Solubility: An overview. Available at: [Link].

-

Cheméo. Chemical Properties of 3-Fluoro-5-trifluoromethylbenzoic acid, 3,4-dimethylphenyl ester. Available at: [Link].

-

Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. Available at: [Link].

Sources

- 1. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 2. m.youtube.com [m.youtube.com]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. How do hydrogen bonds affect solubility? - askIITians [askiitians.com]

- 6. brainly.com [brainly.com]

- 7. How do hydrogen bonds affect solubility class 11 chemistry CBSE [vedantu.com]

- 8. 4-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid | C14H10F2O2 | CID 53225578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 10. Solubility: An overview - Int J Pharm Chem Anal [ijpca.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Khan Academy [khanacademy.org]

- 13. youtube.com [youtube.com]

- 14. homework.study.com [homework.study.com]

- 15. youtube.com [youtube.com]

- 16. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 17. youtube.com [youtube.com]

- 18. Hydrogen Bonding-Formation, Types, Conditions and Properties [allen.in]

- 19. al-kindipublisher.com [al-kindipublisher.com]

- 20. 3-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid | C14H10F2O2 | CID 103186327 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Theoretical Investigation of the Electronic Properties of 5-Fluoro-3-(4-methylphenyl)benzoic acid: A Technical Guide for Drug Discovery

This technical guide provides a comprehensive framework for the theoretical investigation of the electronic properties of 5-Fluoro-3-(4-methylphenyl)benzoic acid. Designed for researchers, computational chemists, and professionals in drug development, this document outlines a robust computational methodology rooted in Density Functional Theory (DFT). In the absence of direct experimental data for this specific molecule, this guide establishes a scientifically rigorous protocol based on established methods for analogous biphenyl carboxylic acid derivatives.[1][2] The insights derived from such a study are pivotal for understanding the molecule's reactivity, stability, and potential as a pharmacological agent.

Introduction: The Significance of Substituted Biphenyl Carboxylic Acids

Biphenyl carboxylic acid scaffolds are integral to a multitude of pharmacologically active compounds, exhibiting a wide range of therapeutic activities, including anti-inflammatory and anti-cancer properties.[2] The electronic properties of these molecules, governed by the nature and position of their substituents, are critical determinants of their biological activity. The subject of this guide, 5-Fluoro-3-(4-methylphenyl)benzoic acid, is a structurally interesting molecule featuring a fluorine atom and a methylphenyl group, which are expected to significantly influence its electronic distribution and, consequently, its interaction with biological targets. A detailed theoretical analysis is therefore essential to elucidate its structure-activity relationship (SAR) at a fundamental level.[1]

This guide will detail a computational workflow to determine key electronic descriptors, including frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MESP), and other quantum chemical parameters.

The Computational Protocol: A Self-Validating Theoretical Framework

The cornerstone of this investigation is a meticulously designed computational protocol that ensures the reliability and reproducibility of the results. The choice of theoretical methods and basis sets is informed by successful studies on similar molecular systems.[1][3]

Step-by-Step Computational Workflow

The following step-by-step methodology outlines the proposed theoretical study:

-

Molecule Building and Initial Optimization:

-

The 3D structure of 5-Fluoro-3-(4-methylphenyl)benzoic acid will be constructed using a suitable molecular builder.

-

An initial geometry optimization will be performed using a computationally less expensive method, such as the semi-empirical PM3 method, to obtain a reasonable starting geometry.[4]

-

-

Density Functional Theory (DFT) Geometry Optimization:

-

The final geometry optimization will be carried out using DFT with the B3LYP functional and a 6-311++G(d,p) basis set.[1] This level of theory is well-established for providing accurate geometries and electronic properties for organic molecules.

-

Frequency calculations will be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

-

Electronic Property Calculations:

-

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.[1]

-

Molecular Electrostatic Potential (MESP): The MESP map will be generated to visualize the charge distribution and identify electrophilic and nucleophilic sites. This is vital for understanding potential intermolecular interactions, including those with biological receptors.[1]

-

Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and global softness (S) will be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.

-

Mulliken Charge Analysis: The charge distribution on individual atoms will be determined through Mulliken population analysis to provide further insight into the molecule's electronic structure.[1]

-

Causality Behind Methodological Choices

-

Why DFT? DFT is a quantum mechanical modeling method that is widely used to investigate the electronic structure of many-body systems. It has been proven to be a reliable and computationally efficient method for predicting the properties of organic molecules, offering a good balance between accuracy and computational cost.[3]

-

Why B3LYP/6-311++G(d,p)? The B3LYP functional is a hybrid functional that has demonstrated high accuracy for a wide range of chemical systems. The 6-311++G(d,p) basis set is a large and flexible basis set that includes diffuse functions (++) to accurately describe anions and excited states, and polarization functions (d,p) to correctly model the shape of the electron density. This combination is a standard and well-validated choice for studies of this nature.[1]

Visualization of the Computational Workflow

The following diagram illustrates the logical flow of the proposed theoretical investigation.

Caption: A flowchart of the computational protocol for the theoretical analysis.

Expected Data Presentation and Interpretation

The results of the theoretical calculations should be presented in a clear and concise manner to facilitate interpretation and comparison with other molecules.

Tabulated Electronic Properties

The key quantitative data should be summarized in a table for easy reference.

| Parameter | Symbol | Calculated Value (a.u.) |

| Highest Occupied Molecular Orbital Energy | EHOMO | Value |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Value |

| HOMO-LUMO Energy Gap | ΔE | Value |

| Electronegativity | χ | Value |

| Chemical Hardness | η | Value |

| Global Softness | S | Value |

Note: The "Calculated Value" column would be populated with the results from the DFT calculations.

Visualizing Molecular Orbitals and Electrostatic Potential

Visual representations are crucial for an intuitive understanding of the electronic properties.

-

HOMO and LUMO Plots: 3D plots of the HOMO and LUMO will reveal the regions of the molecule that are most likely to act as electron donors and acceptors, respectively. This is fundamental to predicting reactivity in chemical reactions.

-

MESP Map: A color-coded MESP map superimposed on the molecule's electron density surface will illustrate the electrostatic potential. Red regions indicate negative potential (electron-rich, nucleophilic sites), while blue regions indicate positive potential (electron-poor, electrophilic sites).

Logical Relationships of Electronic Properties

The interplay between different electronic properties determines the overall chemical behavior of the molecule.

Caption: Interrelation of key electronic properties and their influence on molecular behavior.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically grounded theoretical protocol for the investigation of the electronic properties of 5-Fluoro-3-(4-methylphenyl)benzoic acid. By following this computational workflow, researchers can obtain valuable insights into the molecule's reactivity, stability, and potential for intermolecular interactions. These findings will provide a solid foundation for further studies, including molecular docking simulations to explore its binding affinity with specific biological targets and to guide the rational design of new, more potent analogues for drug discovery. The principles and methodologies described herein are broadly applicable to the study of other novel organic molecules, underscoring the power of computational chemistry in modern pharmaceutical research.

References

-

Vibrational frequency Analysis, DFT and in Vitro Fungicidal Activity Studies of Biphenyl-4-Carboxylic Acid, 2,4-Difluorobiphenyl and 4-Acetylbiphenyl. Taylor & Francis Online. Available at: [Link]

-

Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. Available at: [Link]

-

Chemical Properties of 3-Fluoro-5-trifluoromethylbenzoic acid, 3,4-dimethylphenyl ester. Cheméo. Available at: [Link]

-

3-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid | C14H10F2O2. PubChem. Available at: [Link]

-

2-Fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid | C14H10F2O2. PubChem. Available at: [Link]

-

5-Fluoro-3-(4-fluorophenylsulfinyl)-2-methyl-1-benzofuran. National Institutes of Health. Available at: [Link]

-

5-Fluoro-3-(4-fluorophenylsulfonyl)-2-methyl-1-benzofuran. National Institutes of Health. Available at: [Link]

-

SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. International Journal of Pharmaceutical and Chemical Sciences. Available at: [Link]

-

5-Fluoro-2-methyl-3-(4-methylphenylsulfonyl)-1-benzofuran. National Institutes of Health. Available at: [Link]

-

Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. IUCr Journals. Available at: [Link]

-

5-Fluoro-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran. National Institutes of Health. Available at: [Link]

-